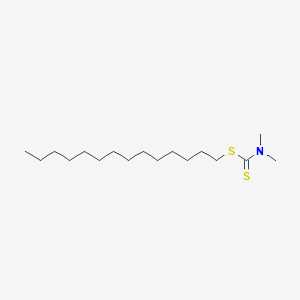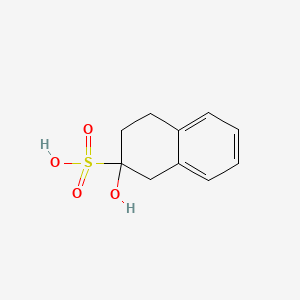
Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 5741 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in catalytic processes and has been studied extensively for its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 5741 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Initial Reactant Preparation: Starting with basic organic or inorganic compounds.
Reaction Conditions: Utilizing specific temperatures, pressures, and catalysts to drive the reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate NSC 5741.
Industrial Production Methods: In an industrial setting, the production of NSC 5741 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using industrial reactors that can handle large volumes of reactants.
Continuous Processing: Implementing continuous flow processes to enhance efficiency and consistency.
Quality Control: Ensuring that the final product meets stringent quality standards through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 5741 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Interacting with reducing agents to yield reduced forms.
Substitution: Participating in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often using metal catalysts like platinum or palladium to facilitate reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a higher oxidation state compound, while reduction could yield a more reduced form of NSC 5741.
Wissenschaftliche Forschungsanwendungen
NSC 5741 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Applied in industrial processes, such as in the production of fine chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism by which NSC 5741 exerts its effects involves its interaction with specific molecular targets and pathways. For instance:
Catalytic Activity: NSC 5741 may act as a catalyst by providing an alternative reaction pathway with a lower activation energy.
Molecular Targets: It can interact with enzymes or other proteins, altering their activity and influencing biochemical processes.
Pathways Involved: The compound may affect various metabolic or signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
NSC 5741 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other catalytic agents or compounds with similar chemical structures.
Uniqueness: NSC 5741 may offer advantages such as higher catalytic efficiency, greater stability, or specific selectivity in reactions.
By understanding the properties and applications of NSC 5741, researchers can better utilize this compound in their scientific endeavors, leading to advancements in various fields.
Eigenschaften
CAS-Nummer |
6289-81-2 |
|---|---|
Molekularformel |
C10H12O4S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H12O4S/c11-10(15(12,13)14)6-5-8-3-1-2-4-9(8)7-10/h1-4,11H,5-7H2,(H,12,13,14) |
InChI-Schlüssel |
QBRKFGGAOFUKQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=CC=CC=C21)(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


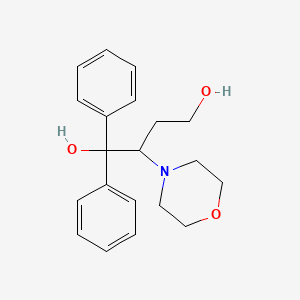
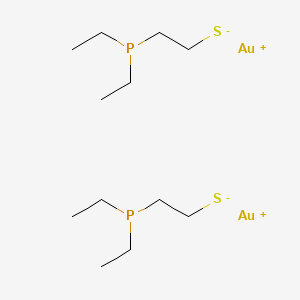
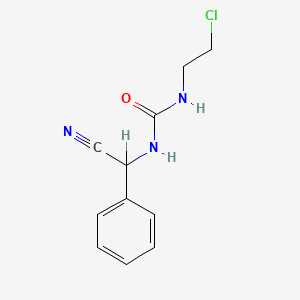


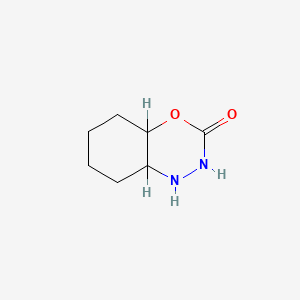
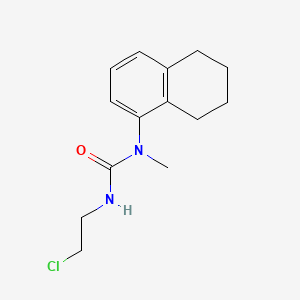
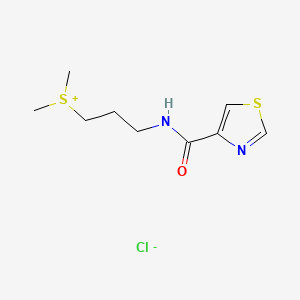
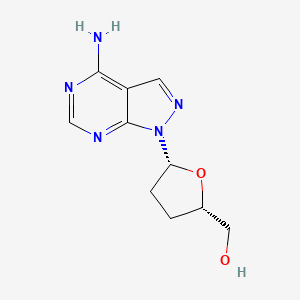
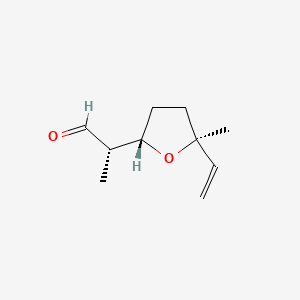
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)

